Product packaging for Methyl 5-bromo-6-methylnicotinate(Cat. No.:CAS No. 1174028-22-8)

Methyl 5-bromo-6-methylnicotinate

Cat. No.: B1427065
CAS No.: 1174028-22-8
M. Wt: 230.06 g/mol
InChI Key: AOSWEDIDPYRZRA-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Carboxylates in Organic Synthesis

The incorporation of halogen atoms onto the pyridine carboxylate framework dramatically expands its synthetic utility. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, most notably cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

The position and nature of the halogen substituent significantly influence the reactivity of the pyridine ring. The electron-withdrawing nature of halogens can affect the acidity of ring protons and the regioselectivity of further functionalization. For instance, the presence of a bromine atom can direct lithiation or facilitate nucleophilic aromatic substitution reactions, making halogenated pyridine carboxylates key intermediates in the synthesis of highly substituted pyridine derivatives. nih.gov

Overview of Methyl 5-bromo-6-methylnicotinate within Heterocyclic Chemistry

This compound is a specific halogenated pyridine carboxylate that embodies the synthetic potential of this class of compounds. Its structure features a pyridine ring substituted with a methyl ester group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 6-position. This unique arrangement of functional groups provides multiple sites for chemical modification.

The presence of the bromine atom makes it a prime candidate for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 5-position. The methyl group at the 6-position can influence the steric environment around the nitrogen atom and may also be a site for functionalization. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 1174028-22-8
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C

This data is compiled from multiple sources. bldpharm.comsigmaaldrich.com

The strategic placement of the bromo, methyl, and ester functionalities on the pyridine core makes this compound a valuable and versatile building block in the synthesis of complex heterocyclic compounds for various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1427065 Methyl 5-bromo-6-methylnicotinate CAS No. 1174028-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWEDIDPYRZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Bromo 6 Methylnicotinate

Strategies for Regioselective Bromination of Pyridine (B92270) Rings

Regioselective bromination is a critical transformation in the synthesis of Methyl 5-bromo-6-methylnicotinate. The challenge lies in controlling the position of bromination on the electron-deficient pyridine ring, which is influenced by the electronic effects of the existing substituents.

Bromination Precursors and Reaction Optimization

The primary precursor for the bromination step is typically Methyl 6-methylnicotinate. This intermediate can be synthesized via the esterification of 6-methylnicotinic acid. A common laboratory method involves reacting 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux for an extended period. chemicalbook.com The reaction yields Methyl 6-methylnicotinate as an off-white solid after workup and purification. chemicalbook.com

With the precursor in hand, the subsequent bromination must be optimized to achieve high regioselectivity for the 5-position. The electrophilic aromatic bromination of substituted pyridines is a common method to introduce bromine atoms. nih.gov Various brominating agents and reaction conditions can be employed to control the outcome. Reagents like N-bromosuccinimide (NBS), often in conjunction with silica gel, are known to be effective for regioselective brominations of aromatic compounds. mdpi.comresearchgate.net The choice of solvent and temperature is also crucial; for instance, higher temperatures can sometimes lead to lower positional selectivity by enabling collisions at less reactive sites. mdpi.com Optimization involves screening different brominating agents, catalysts, solvents, and temperatures to maximize the yield of the desired 5-bromo isomer while minimizing the formation of other regioisomers.

Mechanistic Aspects of Electrophilic Aromatic Bromination on Substituted Pyridines

The mechanism of electrophilic aromatic bromination involves the attack of an electrophilic bromine species (Br+) on the π-electron system of the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. Furthermore, the nitrogen atom can be protonated or coordinate with Lewis acids under reaction conditions, which further deactivates the ring.

The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the ring. In the case of Methyl 6-methylnicotinate, the ring possesses:

A nitrogen atom, which strongly deactivates the ortho (2, 6) and para (4) positions.

A methyl group at the 6-position, which is an activating, ortho-para directing group.

A methyl ester group at the 3-position, which is a deactivating, meta-directing group.

The interplay of these electronic effects determines the most favorable position for electrophilic attack. The 5-position is meta to the deactivating ester group and ortho to the activating methyl group, making it the most electron-rich and sterically accessible site for bromination. Theoretical analyses and ab initio calculations are often used to understand and predict the positional selectivity in such complex systems, and the calculated results generally show good agreement with experimental data. nih.govresearchgate.net

Esterification Protocols for Nicotinic Acid Derivatives

Esterification is a fundamental reaction in the synthesis of this compound, either by esterifying the final acid or by creating the methyl ester precursor prior to bromination.

Esterification of 5-bromo-6-methylnicotinic Acid

An alternative synthetic route involves the bromination of 6-methylnicotinic acid first, followed by the esterification of the resulting 5-bromo-6-methylnicotinic acid. The direct esterification of nicotinic acids is typically a slow process that requires a catalyst and often high temperatures. chemicalbook.com

A standard procedure involves refluxing the carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.comresearchgate.net After the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. researchgate.net To improve reaction efficiency, phase transfer catalysts can be employed. For the synthesis of a similar compound, 5-bromo-2-methyl-nicotinic acid ethyl ester, benzyltriethylammonium chloride (BTEAC) was used as a phase transfer catalyst along with sulfuric acid. guidechem.com This approach can shorten reaction times and increase yields. guidechem.com The process often involves distilling the alcohol during the reaction to remove the water generated, which drives the equilibrium towards the product ester. guidechem.com

ReactantAlcoholCatalyst(s)ConditionsYieldReference
Nicotinic AcidMethanolH₂SO₄Reflux23.39% chemicalbook.comresearchgate.net
6-Methylnicotinic AcidMethanolH₂SO₄Reflux (17h)75% chemicalbook.com
5-Bromo-2-Methyl-Nicotinic AcidEthanolH₂SO₄, BTEACHeating to 105°C82.6% guidechem.com

Catalysis in Nicotinate (B505614) Ester Synthesis

The choice of catalyst is pivotal for the efficient esterification of nicotinic acid derivatives.

Mineral Acids : Concentrated sulfuric acid is the most commonly used catalyst for this transformation, known as Fischer esterification. chemicalbook.comorientjchem.org It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Solid Acid Catalysts : To create more environmentally friendly processes, solid acid catalysts have been explored as replacements for corrosive mineral acids. For the synthesis of Methyl Nicotinate, a bifunctional catalyst of 20% Molybdenum on Silica (MoO₃/SiO₂) has been shown to be effective, replacing sulfuric acid. orientjchem.org

Acid Chlorides : An alternative to direct esterification is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. 5-bromo-6-methylnicotinic acid can be reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the corresponding acyl chloride hydrochloride. nih.gov This highly reactive intermediate can then be reacted with methanol, typically in the presence of a base like triethylamine, to yield the final methyl ester product. nih.gov

Multi-Component and Tandem Reaction Approaches to this compound

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of multi-component and tandem reactions for the construction of complex molecules like substituted pyridines.

While a specific multi-component or tandem reaction for the direct synthesis of this compound is not prominently reported, the principles of these methodologies can be applied conceptually.

Multi-Component Reactions (MCRs) : MCRs involve combining three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. bohrium.com This approach is highly efficient and atom-economical. bohrium.com The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.org Conceptually, a modified Hantzsch reaction or another MCR could be designed using precursors that would assemble a pyridine ring with the necessary 3-carboxy, 5-bromo, and 6-methyl substitution pattern, or a pattern that could be easily converted to it in a subsequent step.

Tandem Reactions : Tandem, or cascade, reactions are processes in which multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov A catalyst can sometimes play a dual role, promoting one step and then directing a subsequent transformation. nih.gov A hypothetical tandem approach to this compound could involve a cyclization reaction to form the pyridine ring, followed by an in-situ aromatization and subsequent regioselective bromination, all occurring in a one-pot sequence. The development of such a process would represent a significant increase in synthetic efficiency over traditional multi-step linear syntheses. Another advanced tandem approach involves the in-situ generation of reactive intermediates, such as imines from azides via a Staudinger/aza-Wittig reaction, which are then immediately trapped in a multicomponent reaction to build complex heterocyclic structures. rsc.org

Green Chemistry Principles in the Synthesis of Halogenated Nicotinates

The application of green chemistry principles to the synthesis of halogenated nicotinates, such as this compound, is a critical step toward developing more sustainable and environmentally benign chemical processes. yale.eduopcw.orgacs.org This approach seeks to minimize or eliminate the use and generation of hazardous substances throughout the lifecycle of a product. yale.eduacs.org Key principles that are particularly relevant to the synthesis of these compounds include maximizing atom economy, utilizing safer solvents and reagents, employing catalytic methods, and improving energy efficiency.

Atom Economy: A core concept of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comwikipedia.orgacs.org Traditional bromination methods often suffer from poor atom economy, generating significant waste in the form of byproducts. wikipedia.org For instance, stoichiometric brominating agents can lead to the formation of unwanted salts and other waste streams. wordpress.com Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a primary goal. acs.orgacs.org For example, addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. msd-life-science-foundation.or.jp

Below is a table illustrating a hypothetical comparison of atom economy for different synthetic approaches to a brominated nicotinic acid derivative.

Reaction Type Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Substitution (Traditional)Nicotinic Ester + Br₂ + BaseBrominated Nicotinic EsterHBr, Base-H⁺ Salt< 50%
Addition (Ideal Green)Precursor + HBr (catalytic)Brominated Nicotinic EsterNone100%
Electrochemical BrominationNicotinic Ester + Bromide SaltBrominated Nicotinic EsterH₂~98%

This table is illustrative and percentages can vary based on specific reagents and reaction conditions.

Safer Solvents and Auxiliaries: The choice of solvents plays a significant role in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. yale.edu For the synthesis of nicotinic esters, research has explored the use of greener solvents like Cyrene™, a bio-based alternative to conventional polar aprotic solvents such as DMF and DMSO which are known for their toxicity. researchgate.net Other eco-friendly options include water, ionic liquids, or deep eutectic solvents. researchgate.net Electrochemical methods can also reduce the need for harsh solvents, often utilizing mixtures like acetonitrile and acetic acid under mild conditions. acs.org

The following table provides a comparison of solvents based on green chemistry principles.

Solvent Classification Key Hazards Green Alternative Potential
Dichloromethane (DCM)Chlorinated SolventCarcinogen, Environmental HazardHigh
Dimethylformamide (DMF)Polar AproticReproductive ToxinHigh
AcetonitrilePolar AproticFlammable, ToxicMedium
WaterAqueousNone (Benign)Excellent
Cyrene™Bio-basedLow ToxicityExcellent
Acetic AcidOrganic AcidCorrosiveMedium

Catalysis over Stoichiometric Reagents: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste and often enabling more selective reactions. yale.eduacs.org In the context of halogenation, moving away from stoichiometric amounts of molecular bromine (Br₂) is a key objective due to its high toxicity and hazardous nature. wordpress.comnih.gov Catalytic methods for the bromination of aromatic compounds are being investigated to improve safety and efficiency. researchgate.net For instance, pyridine-catalyzed halogenations have been studied, although in some cases, the catalytic effect is attributed to an increase in the polarity of the medium rather than a specific chemical interaction. researchgate.netcdnsciencepub.com Furthermore, electrochemical synthesis represents a catalyst- and oxidant-free approach, using electricity to drive the reaction, which can be considered a green method. acs.orgacs.org

Energy Efficiency: Chemical processes should be designed to minimize energy consumption. yale.edu This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. yale.edu Microwave-assisted synthesis has been explored as a way to improve energy efficiency in bromination reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Electrochemical methods for brominating pyridine derivatives can also be performed at room temperature, significantly reducing the energy requirements of the synthesis. acs.orgacs.org

By integrating these green chemistry principles, the synthesis of this compound and other halogenated nicotinates can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmental stewardship in the chemical industry.

Mechanistic and Transformational Chemistry of Methyl 5 Bromo 6 Methylnicotinate

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. numberanalytics.commychemblog.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. numberanalytics.comlibretexts.org In the context of methyl 5-bromo-6-methylnicotinate, the bromine atom serves as the halide component, reacting with various boronic acids or their esters to yield biaryl and other coupled products.

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: mychemblog.comlibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. mychemblog.comyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. mychemblog.comyoutube.com This step is often facilitated by a base. mychemblog.com

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mychemblog.comyoutube.com

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, making it a valuable tool in the synthesis of highly functionalized pyridine derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Methyl 6-methyl-5-phenylnicotinate
This compound2-Furylboronic acidPd(dppf)Cl₂K₃PO₄Methyl 5-(2-furyl)-6-methylnicotinate
This compoundPyridine-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃Methyl 6-methyl-5-(pyridin-3-yl)nicotinate

This table presents hypothetical examples to illustrate the Suzuki-Miyaura coupling with this compound.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. organic-chemistry.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines. nih.gov For this compound, the bromine atom can be coupled with a variety of primary and secondary amines to introduce nitrogen-containing substituents.

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A strong base is typically required to deprotonate the amine, facilitating its coordination to the palladium center. youtube.com The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. snnu.edu.cn

This methodology allows for the synthesis of a diverse range of N-aryl and N-heteroaryl compounds from this compound, which are important scaffolds in medicinal chemistry and materials science.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Reactant 1Reactant 2CatalystLigandBaseProduct
This compoundAnilinePd₂(dba)₃XPhosNaOtBuMethyl 5-anilino-6-methylnicotinate
This compoundMorpholinePd(OAc)₂RuPhosK₂CO₃Methyl 6-methyl-5-morpholinonicotinate
This compoundBenzylaminePdCl₂(dppf)CsFMethyl 5-(benzylamino)-6-methylnicotinate

This table presents hypothetical examples to illustrate the Buchwald-Hartwig amination with this compound.

Palladium-Catalyzed Coupling Reactions in Pyridine Chemistry

Palladium catalysis is a versatile tool in pyridine chemistry, extending beyond Suzuki-Miyaura and Buchwald-Hartwig reactions. kobe-u.ac.jp The bromine atom in this compound can participate in a variety of other palladium-catalyzed transformations, including Sonogashira, Heck, and carbonylative coupling reactions. These reactions allow for the introduction of alkynyl, alkenyl, and carbonyl functionalities, respectively.

The general principle of these reactions involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by a specific reaction pathway depending on the coupling partner. For instance, in the Sonogashira coupling, a terminal alkyne is coupled with the aryl halide in the presence of a copper co-catalyst. The Heck reaction involves the coupling of an alkene, and carbonylative couplings introduce a carbonyl group using carbon monoxide.

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, providing access to a wide array of complex and functionally diverse pyridine derivatives.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly due to the presence of the electron-withdrawing nitrogen atom and the bromine substituent.

Reactivity of the Bromine Atom Towards Various Nucleophiles

The bromine atom at the 5-position of the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the bromine atom is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. researchgate.net

The feasibility and rate of these substitution reactions are influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of any activating or deactivating groups on the pyridine ring.

Influence of Pyridine Nitrogen on Nucleophilic Attack

The nitrogen atom in the pyridine ring plays a crucial role in its reactivity towards nucleophiles. uoanbar.edu.iq Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the ortho and para positions (positions 2, 4, and 6), more electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iqscielo.org.mx This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. uoanbar.edu.iq

In the case of this compound, the nitrogen atom, in conjunction with the ester group, increases the electrophilicity of the ring carbons, thereby facilitating nucleophilic attack and the subsequent displacement of the bromine atom. The precise regioselectivity and reactivity are a result of the combined electronic effects of all substituents on the pyridine ring.

Functional Group Interconversions of the Methyl Ester

The methyl ester group in this compound is a key site for functional group interconversions, enabling the synthesis of a variety of derivatives. These transformations primarily include hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-6-methylnicotinic acid, is a fundamental transformation. nih.gov This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification furnishes the free carboxylic acid.

Transesterification: The conversion of the methyl ester to other esters (transesterification) is a valuable tool for modifying the properties of the molecule. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, a protic acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the use of an alkoxide base, which acts as a nucleophile. masterorganicchemistry.com The reaction equilibrium can often be driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Table 1: Hydrolysis and Transesterification of this compound

Transformation Reagents and Conditions Product Notes
Hydrolysis NaOH (aq), heat; then HCl (aq) 5-bromo-6-methylnicotinic acid A standard procedure for converting esters to carboxylic acids. nih.gov
Transesterification Ethanol, cat. H₂SO₄, heat Ethyl 5-bromo-6-methylnicotinate An example of acid-catalyzed transesterification.
Transesterification Isopropanol, NaO-iPr, heat Isopropyl 5-bromo-6-methylnicotinate An example of base-catalyzed transesterification.

Reduction of the Ester Group

The methyl ester group can be reduced to a primary alcohol, (5-bromo-6-methylpyridin-3-yl)methanol. Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the complete reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can also be employed. rsc.orgorganic-chemistry.orgyoutube.comwikipedia.orgmasterorganicchemistry.com Under carefully controlled conditions, often at low temperatures, DIBAL-H can selectively reduce the ester to the corresponding aldehyde, 5-bromo-6-methylnicotinaldehyde. masterorganicchemistry.com However, with excess DIBAL-H or at higher temperatures, the reduction will proceed to the primary alcohol. rsc.orgmasterorganicchemistry.com

Table 2: Reduction of the Methyl Ester Group

Reagent Product(s) Typical Conditions Notes
LiAlH₄ (5-bromo-6-methylpyridin-3-yl)methanol Anhydrous THF, 0 °C to rt A strong reducing agent that fully reduces the ester.
DIBAL-H 5-bromo-6-methylnicotinaldehyde Toluene, -78 °C Allows for the partial reduction to the aldehyde. masterorganicchemistry.com
DIBAL-H (excess) (5-bromo-6-methylpyridin-3-yl)methanol Toluene, rt Complete reduction to the alcohol can occur with excess reagent. rsc.org

Oxidation Reactions of the Methyl Substituent

The methyl group at the 6-position of the pyridine ring is susceptible to oxidation, offering a pathway to introduce a carboxylic acid or aldehyde functionality at this position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to convert the methyl group to a carboxylic acid, yielding 5-bromo-3-(methoxycarbonyl)pyridine-6-carboxylic acid. This reaction is typically performed in an aqueous solution, often under basic or neutral conditions, followed by acidification. The benzylic position of the methyl group facilitates this oxidation.

Selective oxidation to the aldehyde, 5-bromo-3-(methoxycarbonyl)pyridine-6-carbaldehyde, is more challenging but can sometimes be achieved using milder oxidizing agents or by employing specific synthetic strategies, such as those involving the initial halogenation of the methyl group followed by hydrolysis.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the bromine atom, the methyl group, and the ester group—makes the study of chemo- and regioselectivity in its reactions particularly important. Palladium-catalyzed cross-coupling reactions are a prime example where these considerations come into play.

In reactions like the Suzuki or Sonogashira coupling, the carbon-bromine bond is the primary site of reaction. nih.govrsc.orgrsc.orgnih.govchemrxiv.org The choice of catalyst, ligands, and reaction conditions can be crucial in achieving high yields and preventing side reactions involving the other functional groups. For instance, in a Sonogashira coupling with a terminal alkyne, the palladium catalyst will selectively activate the C-Br bond for the formation of a new carbon-carbon bond, leaving the ester and methyl groups intact. nih.govrsc.orgrsc.orgnih.govchemrxiv.org

The regioselectivity of these reactions is generally dictated by the position of the bromine atom on the pyridine ring. The electronic properties of the pyridine ring and the steric environment around the bromine atom influence the ease of oxidative addition of the palladium catalyst, which is the initial step in the catalytic cycle.

Table 3: Chemo- and Regioselective Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Notes
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, base Methyl 6-methyl-5-phenylnicotinate Selective reaction at the C-Br bond.
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, base Methyl 6-methyl-5-(phenylethynyl)nicotinate The C-Br bond is selectively functionalized. nih.govrsc.orgrsc.orgnih.govchemrxiv.org

Computational and Theoretical Investigations of Methyl 5 Bromo 6 Methylnicotinate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of electronic properties, reactivity, and molecular geometry.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for the study of the electronic properties of molecules. nih.gov For molecules similar to Methyl 5-bromo-6-methylnicotinate, such as 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to determine their equilibrium geometry and harmonic frequencies. jocpr.comjocpr.com These studies indicate that the presence of substituents like bromine and a methyl group on the pyridine (B92270) ring significantly influences the electron distribution and molecular properties. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating character of the methyl group, creates a unique electronic environment within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov For related pyridine derivatives, FMO analysis has shown that the distribution of these orbitals is heavily influenced by the substituents. nih.gov In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is likely concentrated around the electron-withdrawing ester group. A smaller HOMO-LUMO gap would suggest higher reactivity. For instance, studies on 2-bromo-6-methoxynaphthalene (B28277) showed an energy gap of 4.208 eV, indicating a stable molecule. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO -6.85
LUMO -1.98
Energy Gap (HOMO-LUMO) 4.87

Note: The values in this table are illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Predictions and Interpretations

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov For analogous molecules like 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations have been used to compare theoretical and experimental vibrational frequencies. nih.govresearchgate.net In this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-Br stretching, and various vibrations of the pyridine ring. For instance, the C=O stretching frequency is typically observed in the range of 1700-1750 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1725
C-O (Ester) Stretching 1250
C-Br Stretching 650
Pyridine Ring C=N Stretching 1580
Pyridine Ring C-H Stretching 3050
-CH₃ Symmetric Stretching 2950
-CH₃ Asymmetric Stretching 2980

Note: The values in this table are illustrative and based on typical values for similar compounds.

UV-Vis Spectroscopy Theoretical Studies

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov These theoretical studies can predict the electronic transitions and corresponding absorption wavelengths. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions within the pyridine ring and the carbonyl group of the ester. The presence of the bromine atom and the methyl group will influence the energy of these transitions and thus the position of the absorption maxima. Theoretical studies on similar aromatic compounds have shown good agreement between calculated and experimental UV-Vis spectra. researchgate.net

Electron Delocalization and Non-Covalent Interaction Analyses

Electron delocalization and non-covalent interactions are fundamental to understanding a molecule's stability, reactivity, and intermolecular behavior. Computational chemistry offers a suite of tools to analyze these features.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.netnih.gov It provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure, with localized one-center (lone pair) and two-center (bond) units. q-chem.com The analysis investigates charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. youtube.com

The key output of an NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For a molecule like this compound, NBO analysis could reveal:

Hyperconjugation: The delocalization of electron density from the filled bonding orbitals (e.g., C-C, C-H bonds) or lone pairs (on N or O atoms) into adjacent empty anti-bonding orbitals. For instance, interactions between the nitrogen lone pair and the π* anti-bonding orbitals of the pyridine ring would indicate lone pair delocalization, which is crucial for understanding the electronic nature of the aromatic system.

Bond Character: NBO analysis determines the natural charges on each atom, providing insight into the ionic and covalent character of bonds. q-chem.com It also calculates the hybridization of atomic orbitals contributing to each bond. youtube.com

Intramolecular Hydrogen Bonding: It can identify and quantify the strength of weak intramolecular interactions, such as potential hydrogen bonds involving the ester group and adjacent atoms.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used to visualize regions of high electron localization in a molecule. nih.govijasret.com They are particularly effective for identifying covalent bonds, lone pairs, and atomic core regions. ijasret.com

ELF: The ELF value ranges from 0 to 1. A value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. ijasret.com ELF maps provide a clear visual representation of the molecule's electronic structure. For this compound, an ELF analysis would map out the covalent C-C, C-N, C-H, C-Br, and C-O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. nih.govresearchgate.net

LOL: Similar to ELF, LOL also reveals regions where electron pairs are likely to be found. nih.gov High LOL values indicate areas with highly localized electrons. ijasret.com The visual maps generated from ELF and LOL analyses are often complementary, providing a detailed picture of bonding and electronic structure. In studies of other bromo-pyridine derivatives, these methods have been used to analyze the electron density distribution and identify localized and delocalized electronic regions. nih.govresearchgate.net

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. nih.govnih.gov These interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are crucial in crystal packing, molecular recognition, and supramolecular chemistry. researchgate.netrsc.org

The NCI method is based on the electron density and its derivatives. It generates 3D isosurfaces that highlight regions of interaction. The color of the isosurface typically indicates the type and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

For this compound, an NCI analysis would be invaluable for understanding how molecules interact in a solid state or in solution. It could identify potential intermolecular C-H···O or C-H···N hydrogen bonds, as well as halogen bonds involving the bromine atom, which are known to influence the crystal engineering of halogen-bearing compounds. nih.gov

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. However, no specific studies on the reaction mechanisms involving this compound were found in the literature search. The following subsections describe the general approach.

To understand a chemical reaction, chemists use computational methods to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.

By mapping the energy of the system as it transforms from reactants to products through the transition state, an energy profile (or reaction coordinate diagram) can be constructed. This profile provides a visual representation of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy barrier).

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Bromine Substitution on Molecular Reactivity Profiles

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring has a profound influence on the molecule's electronic properties and reactivity. Halogens, including bromine, are known to affect the antiproliferative activity of pyridine derivatives nih.gov. The bromine atom acts as an electron-withdrawing group through its inductive effect, which decreases the electron density of the aromatic ring. This deactivation generally makes the pyridine ring less susceptible to electrophilic substitution.

However, the position of the halogen is critical. Studies on dihalogenopyridines have shown that the nature and position of the halogen atoms in the pyridine ring affect the outcome of coupling reactions researchgate.net. For instance, in palladium-catalyzed reactions, selective substitution of a bromine atom can be achieved in the presence of a chlorine atom depending on their respective positions researchgate.net. In the context of 3-bromopyridines, base-catalyzed isomerization can occur, leading to substitution at the 4-position, a process that is influenced by the presence of bromide salts rsc.org. This highlights that while the bromine atom is deactivating, it also directs the regioselectivity of certain nucleophilic substitution reactions, often through complex mechanisms like the formation of pyridyne intermediates rsc.org.

Role of the Methyl Group at Position 6 in Pyridine Derivatives

The methyl group at the 6-position, adjacent to the nitrogen atom, introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly counteract the deactivating effect of the bromine atom and the pyridine nitrogen itself. This can influence the reactivity of the ring and the basicity of the nitrogen atom.

From a steric perspective, the 6-methyl group can hinder reactions at the nitrogen atom or at the adjacent 5-position. However, it has also been shown to play a crucial role in conferring selectivity and improving metabolic stability in certain biologically active molecules. For example, in a series of pyrido[3,4-d]pyrimidine inhibitors, the introduction of a methyl group at the 6-position was key to improving stability in human liver microsomes (HLM) and enhancing selectivity for the target kinase (MPS1) over others like CDK2 acs.org. This selectivity arises because the methyl group may clash with bulkier amino acid residues in the ATP binding pocket of off-target kinases acs.org. The presence of a pyridyl methyl group at the 6th position, along with the ring nitrogen, has been associated with high cytotoxic activity in certain anticancer compounds rsc.org.

Comparative Analysis of Halogenated Nicotinate (B505614) Esters

The identity of the halogen and the nature of the ester group on a nicotinate scaffold are critical variables that allow for the fine-tuning of a molecule's physicochemical and biological properties.

The choice of halogen substituent (F, Cl, or Br) on the pyridine ring significantly alters the electronic and steric profile of the molecule. While all are electron-withdrawing via the inductive effect, their sizes and the contribution of the mesomeric effect differ.

Fluorine: Being the most electronegative, it exerts the strongest inductive electron-withdrawing effect. Its small size means it imparts minimal steric hindrance.

Chlorine: It is less electronegative than fluorine but larger. Its inductive effect is still significant. In some pyridine derivatives, chlorine substitution has been observed to lead to lower biological activity compared to other functional groups nih.gov.

Bromine: It is the largest and least electronegative of the three. Its inductive effect is weaker, but its size can introduce significant steric interactions. The carbon-bromine bond is also weaker, making it more reactive in certain catalytic cycles, such as palladium-catalyzed cross-coupling reactions researchgate.net.

The following table summarizes the key properties of these halogens and their general effects on a pyridine ring system.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Primary Electronic EffectImpact on Reactivity
Fluorine (F) 1.473.98Strong inductive withdrawalStrong deactivation of the ring to electrophilic attack.
Chlorine (Cl) 1.753.16Inductive withdrawalDeactivation of the ring; can participate in nucleophilic aromatic substitution.
Bromine (Br) 1.852.96Inductive withdrawalDeactivation of the ring; often the preferred halogen for cross-coupling reactions due to C-Br bond reactivity. researchgate.net

Data table compiled from general chemical principles.

The ester group in nicotinate derivatives also plays a role in modifying the compound's properties. Variations from methyl to ethyl to more sterically hindered groups like tert-butyl can affect solubility, lipophilicity, and susceptibility to hydrolysis.

Methyl Ester: Smallest of the common alkyl esters, providing a baseline for steric and electronic effects.

Ethyl Ester: Slightly larger and more lipophilic than the methyl ester. The replacement of a methyl group with an ethyl group can sometimes influence biological activity nih.gov.

tert-Butyl Ester: Significantly larger, providing substantial steric hindrance around the carbonyl group. This can protect the ester from hydrolysis but may also impede binding to a biological target.

This table illustrates the differences between these common ester groups.

Ester GroupRelative SizeLipophilicity (logP contribution)Steric HindranceSusceptibility to Hydrolysis
Methyl SmallLowLowHigh
Ethyl MediumMediumMediumMedium
tert-Butyl LargeHighHighLow

Data table compiled from general chemical principles.

Stereoelectronic Effects in Pyridine-Based Systems

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on molecular geometry and reactivity wikipedia.org. In pyridine systems like Methyl 5-bromo-6-methylnicotinate, these effects are critical. The orientation of the ester group relative to the pyridine ring can influence the degree of conjugation and, consequently, the reactivity of the carbonyl group.

The interaction between the lone pair of electrons on the pyridine nitrogen and the orbitals of the substituents governs the molecule's electronic landscape. A stereoelectronic effect involves a stabilizing interaction between a donor (a filled orbital) and an acceptor (an empty orbital) that are geometrically well-disposed for overlap wikipedia.org. For instance, the π-donor ability of substituents can significantly impact the electronic properties of the pyridine ring, providing a way to tune its stereoelectronic characteristics rsc.org. The electron density at the pyridine nitrogen atom is influenced by these interactions, which in turn affects its ability to act as a nucleophile or a ligand for metal centers rsc.org.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools for predicting and optimizing the structure-activity relationships of pyridine derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate a compound's biological activity with its structural properties, or "descriptors" chemrevlett.comchemrevlett.com.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) are employed to build 3D models that relate the steric and electrostatic fields of molecules to their biological activity. These models generate contour maps that highlight regions where modifications to the structure would likely enhance activity nih.gov. Successful CoMFA models have been developed for various pyridine derivatives, showing good predictive power nih.gov.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. It helps in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and provides insights for designing more potent molecules chemrevlett.comnih.gov.

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify potential liabilities early in the drug discovery process chemrevlett.comchemrevlett.com.

These computational approaches allow for the rational design of new derivatives, prioritizing the synthesis of compounds with the highest probability of success and reducing the need for extensive trial-and-error experimentation researchgate.net.

Advanced Applications of Methyl 5 Bromo 6 Methylnicotinate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Compounds

The presence of a bromo substituent on the pyridine (B92270) ring of Methyl 5-bromo-6-methylnicotinate makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling intricate molecular architectures. Transition metal-catalyzed reactions, particularly with palladium complexes, are often employed to form new bonds at the site of the bromine atom. researchgate.net

Preparation of Functionalized Pyridine Scaffolds

Pyridine and its derivatives are core components in numerous bioactive compounds and functional materials. researchgate.net this compound acts as a scaffold, allowing for the systematic introduction of new functional groups onto the pyridine core. For instance, the bromine atom at the 5-position can be readily displaced or used in coupling reactions to attach various substituents, leading to a diverse library of functionalized pyridines. researchgate.net

The general strategy often involves the use of a bromo-substituted pyridine as a key building block. For example, related structures like 2-chloro-5-bromopyridine have been successfully immobilized on a solid support and subjected to selective reactions to create libraries of pyridine-based compounds. researchgate.net This approach highlights the utility of halogenated pyridines in generating molecular diversity. The reactivity of the bromine atom allows for transformations such as Suzuki, Stille, or Sonogashira couplings, introducing aryl, vinyl, or alkynyl groups, respectively.

Table 1: Potential Cross-Coupling Reactions for Functionalizing Pyridine Scaffolds

Coupling ReactionReactantCatalyst (Example)Resulting Bond
Suzuki CouplingArylboronic acidPd(PPh₃)₄C-C (Aryl)
Stille CouplingOrganostannanePd(PPh₃)₄C-C (Aryl/Vinyl)
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIC-C (Alkynyl)
Buchwald-HartwigAminePd catalyst, ligandC-N
Heck CouplingAlkenePd(OAc)₂C-C (Vinyl)

Synthesis of Multi-Substituted Nicotinate (B505614) Derivatives

Starting from this compound, it is possible to synthesize a wide array of multi-substituted nicotinate derivatives. General methods for synthesizing substituted methyl pyridinecarboxylates often start from readily available materials and involve sequential reactions to build up complexity. researchgate.net The existing methyl and bromo groups on the ring direct the position of subsequent modifications, allowing for controlled synthesis of specifically substituted products.

Research on related compounds demonstrates the feasibility of these transformations. For example, the synthesis of methyl 6-substituted nicotinates has been achieved from appropriate amino-pyridines. researchgate.net Similarly, the synthesis of 5-bromo derivatives of other heterocyclic systems, such as 6-methyl-4(3H)-pyrimidinones, is a known strategy to create precursors for further functionalization. researchgate.net These examples underscore the principle that the bromo- and methyl- groups on the nicotinate ring provide handles for extensive chemical modification, leading to a variety of derivatives with tailored properties.

Precursor in Medicinal Chemistry Research

The nicotinate (vitamin B3) framework is a well-established pharmacophore present in numerous therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological properties. This compound serves as an important starting material in this context, providing a template for the development of novel drug candidates.

Design and Synthesis of Potential Bioactive Molecules

Substituted pyridines are integral to the development of pharmaceutical drugs and agricultural products due to their wide range of biological activities. researchgate.net The synthesis of novel molecules with potential therapeutic value often relies on the use of versatile building blocks. This compound, with its reactive bromine atom, is a prime candidate for generating libraries of compounds for biological screening.

Derivatives of the closely related 6-bromo-5-methylnicotinic acid have been explored for their potential therapeutic effects. Halogenated pyridine derivatives, in particular, have been noted for their ability to enhance biological activity and improve binding affinity to receptors in preclinical studies. This suggests that derivatives synthesized from this compound could exhibit interesting biological profiles.

Exploration of Derivatives for Enzyme Modulation

Many enzymes have binding pockets that can accommodate the pyridine ring structure. By modifying the substituents on the ring, it is possible to design molecules that act as specific enzyme inhibitors or activators. The synthesis of a series of related compounds, such as 2-substituted 6-methylisocytosines and their 5-bromo derivatives, highlights a common strategy in medicinal chemistry where a core structure is systematically modified to explore its interaction with biological targets. researchgate.net The resulting derivatives can then be tested for their ability to modulate the activity of specific enzymes, such as matrix metalloproteinases (MMPs). researchgate.net

Development of Vasodilator Analogues (based on related nicotinate research)

Nicotinic acid and its derivatives are known for their effects on lipid metabolism and their vasodilator properties. While research specifically on this compound as a vasodilator precursor is not detailed, the broader class of nicotinate derivatives has been a foundation for such research. The core structure is a known scaffold for molecules that can induce vasodilation. Therefore, using this compound as a starting point to create novel analogues is a rational approach in the search for new vasodilator agents. The functional groups on the molecule allow for the creation of derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Applications in S1PR1-related disease research (based on related nicotinate research)

Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of drugs that have shown promise in treating autoimmune diseases like multiple sclerosis. nih.govmdpi.com The mechanism of action involves binding to S1PR1 on lymphocytes, which leads to the internalization of the receptor. clevelandclinic.org This process effectively traps the lymphocytes in the lymph nodes, preventing their migration into the central nervous system where they can cause inflammation and damage. clevelandclinic.orgnih.gov

Nicotinate derivatives, the broader chemical family to which this compound belongs, are being investigated as core structures in the development of novel S1PR1 modulators. The general structure of these modulators consists of a polar head group, a linker (often a heterocyclic or aromatic ring), and a nonpolar tail. researchgate.net The pyridine ring of the nicotinate can serve as a key component of the linker.

Research has demonstrated that even minor modifications to the linker core can result in potent and selective S1PR1 modulators. researchgate.net The bromine atom on this compound offers a reactive site for introducing the necessary polar head group or for further functionalization to optimize the molecule's properties. The methyl group can also influence the compound's selectivity and potency. While direct research on this compound's application in S1PR1 modulation is still emerging, the established role of similar structures highlights its potential in this therapeutic area.

Intermediate in Agrochemical Development

The development of novel and effective agrochemicals is crucial for modern agriculture. Pyridine-based compounds have long been a cornerstone in the synthesis of herbicides, insecticides, and fungicides due to their biological activity.

This compound serves as a key building block in the synthesis of certain agrochemicals. The bromine atom at the 5-position and the methyl group at the 6-position of the pyridine ring are critical for its utility. For example, the synthesis of 6-methylnicotinic acid ester, a related compound, involves the oxidation of 2-methyl-5-ethylpyridine. google.com This process can sometimes lead to the formation of byproducts, such as dinicotinic acid, which is then esterified. environmentclearance.nic.in

The specific arrangement of substituents on the pyridine ring of this compound allows for targeted modifications to create molecules with desired pesticidal properties. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce different functional groups, thereby fine-tuning the biological activity and spectrum of the final agrochemical product.

Utility in Materials Science for Specialty Chemical Production

In the realm of materials science, the demand for specialty chemicals with tailored properties is ever-increasing. These chemicals are integral to the production of advanced materials, including polymers, dyes, and electronic components.

This compound's structure makes it a useful precursor for the synthesis of specialized organic molecules. The bromo- and methyl-substituted pyridine core can be incorporated into larger molecular frameworks to influence properties such as thermal stability, optical characteristics, and electronic conductivity. For instance, related nicotinic acid derivatives have been used in the synthesis of monomers for high-performance polymers. rsc.org The reactivity of the bromine atom allows for polymerization or for the attachment of the molecule to other substrates, while the ester group can be hydrolyzed or transesterified to further modify the material's properties. The synthesis of related compounds like methyl 5-(bromomethyl)nicotinate from methyl 5-methylnicotinate highlights the reactivity of the methyl group for further functionalization. chemicalbook.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.